N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of phenethylamines
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as Oprea1_772327, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and schizophrenia .
Mode of Action
As a serotonin 5-HT 2A/2C receptor agonist, Oprea1_772327 binds to these receptors, triggering a series of signal transduction events . This interaction results in an increase in the release of dopamine, serotonin, and glutamate .
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by Oprea1_772327 affects several neurotransmitter pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters play a significant role in mood regulation, reward processing, and cognitive functions .
Pharmacokinetics
The pharmacokinetics of Oprea1_772327 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak drug concentrations are detected 30 and 60 minutes in serum and brain tissue, respectively . The drug is still present in the brain 8 hours after administration . Sulphation is the main metabolic pathway for Oprea1_772327, and both the drug and its main sulphated metabolite are likely excreted via the biliary route .
Result of Action
The interaction of Oprea1_772327 with the serotonin 5-HT 2A/2C receptors leads to a series of cellular and molecular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . Additionally, it has been associated with memory deficiency and induction of anxiety .
Biochemical Analysis
Biochemical Properties
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide is part of a larger class of compounds known as N-benzylphenethylamines. Similar compounds include:
25I-NBOMe: Known for its high potency and strong hallucinogenic effects.
25B-NBOMe: Exhibits similar properties but with a different substitution pattern.
25C-NBOMe: Another analog with distinct pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)9-17-16(18)11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPNKJLUZRGCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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